N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzodioxole moiety, which is a fused ring system consisting of a benzene ring fused to a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated benzodioxole with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzodioxole moiety can be oxidized to form quinones, while reduction reactions can lead to the formation of dihydrobenzodioxole derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Quinones.
Reduction: Dihydrobenzodioxole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of benzamides with various biological targets.
Industrial Applications: It can be used in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest at the mitotic phase and ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activity.
2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: Evaluated for its COX inhibitory activity and cytotoxic effects.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other benzodioxole derivatives, making it a valuable compound for anticancer research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-2-4-11(12(16)6-9)15(18)17-10-3-5-13-14(7-10)20-8-19-13/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGQTAJFDDBHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.